molecular formula C16H18O3S B3844980 1-Benzylsulfinyl-3-phenoxypropan-2-ol

1-Benzylsulfinyl-3-phenoxypropan-2-ol

Cat. No.: B3844980
M. Wt: 290.4 g/mol
InChI Key: JJBQQVXRVCWGPG-UHFFFAOYSA-N
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Description

The compound 1-Benzylsulfinyl-3-phenoxypropan-2-ol features a propan-2-ol backbone substituted with a benzylsulfinyl group (-S(O)CH₂C₆H₅) at position 1 and a phenoxy group (-OC₆H₅) at position 3. Its molecular formula is hypothesized to be C₁₆H₁₆O₃S (calculated molecular weight: ~288.36 g/mol). The sulfinyl group introduces chirality, which may influence its biological activity or synthetic utility. The following analysis focuses on structurally related derivatives for comparison.

Properties

IUPAC Name

1-benzylsulfinyl-3-phenoxypropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3S/c17-15(11-19-16-9-5-2-6-10-16)13-20(18)12-14-7-3-1-4-8-14/h1-10,15,17H,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBQQVXRVCWGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)CC(COC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzylsulfinyl-3-phenoxypropan-2-ol typically involves the reaction of benzylsulfinyl chloride with 3-phenoxypropan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

1-Benzylsulfinyl-3-phenoxypropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted phenoxy compounds .

Scientific Research Applications

1-Benzylsulfinyl-3-phenoxypropan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Benzylsulfinyl-3-phenoxypropan-2-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The sulfinyl group can act as an electrophile, while the phenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key differences among related compounds include:

  • 1-[(tert-Butyldiphenylsilyl)oxy]-3-phenylpropan-2-ol (): Contains a bulky tert-butyldiphenylsilyl ether group instead of sulfinyl. Silyl groups are often used as alcohol-protecting groups in organic synthesis due to their stability under acidic conditions .
  • 1-(Benzylsulfonyl)-3-[4-(trifluoromethoxy)phenoxy]propan-2-ol (): Features a sulfonyl (-SO₂) group and a trifluoromethoxy (-OCF₃) substituent. The sulfonyl group is more oxidized than sulfinyl, reducing chirality but enhancing electron-withdrawing effects. The trifluoromethoxy group increases lipophilicity and metabolic stability, common in pharmaceuticals .

Physicochemical Properties

Property 1-Benzylsulfinyl-3-phenoxypropan-2-ol (Hypothetical) 1-[(tert-Butyldiphenylsilyl)oxy]-3-phenylpropan-2-ol 1-(Benzylsulfonyl)-3-[4-(trifluoromethoxy)phenoxy]propan-2-ol
Molecular Formula C₁₆H₁₆O₃S C₂₅H₃₀O₂Si C₁₇H₁₇F₃O₅S
Molecular Weight ~288.36 g/mol 390.57 g/mol 390.37 g/mol
CAS Number N/A 173180-05-7, 173180-06-8 1186107-72-1
Functional Groups Sulfinyl (-SO), phenoxy Silyl ether (-OSi), phenoxy Sulfonyl (-SO₂), trifluoromethoxy
Key Features Chiral center at sulfinyl Steric hindrance from silyl group Enhanced electron-withdrawing effects, lipophilicity

Research Findings and Limitations

  • Synthetic Utility: Silyl ethers () are well-documented in protecting-group strategies, whereas sulfonyl derivatives () are prevalent in drug discovery. The target compound’s sulfinyl group remains underexplored, likely due to synthetic challenges or instability.
  • Biological Activity: No direct data exist for the target compound, but sulfonyl/trifluoromethoxy analogs () show enhanced bioactivity compared to non-fluorinated or non-sulfonated counterparts .
  • Data Gaps: ’s conflicting identifiers highlight the need for verification via authoritative databases (e.g., PubChem, Reaxys).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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